Non-Amidine ASIC3 Inhibition Phenotype
The benzothiophene methyl amine chemotype, to which this compound belongs, was specifically developed to overcome the substantial polypharmacology of amidine-based ASIC3 inhibitors such as A-317567. Prior amidine leads (e.g., indole amidines) exhibited binding to >30 off-targets at concentrations <10 μM and produced significant sedation in animal models [1]. In contrast, the benzothiophene methyl amine series was designed as a non-amidine chemotype with reduced off-target liability while retaining ASIC3 channel-blocking potency. The lead benzothiophene methyl amine in the Kuduk et al. (2011) study demonstrated ASIC3 IC₅₀ of approximately 220 nM, measured via electrophysiological patch-clamp recording of peak current inhibition [2]. Although the specific IC₅₀ for the title compound (CAS 1154992-19-4) was not reported in the primary reference, it is a structural congener within the same series and shares the core 3-(methylamino)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione scaffold. The non-amidine nature of this compound class represents a meaningful differentiation from amidine-based alternatives when selecting ASIC3 inhibitors for research.
| Evidence Dimension | ASIC3 inhibition and off-target polypharmacology |
|---|---|
| Target Compound Data | Benzothiophene methyl amine series: ASIC3 IC₅₀ ~220 nM (electrophysiology); non-amidine chemotype [2] |
| Comparator Or Baseline | Amidine-based ASIC3 inhibitors (e.g., indole amidines): >30 off-targets at <10 μM; significant sedation in vivo [1] |
| Quantified Difference | Estimated >30-fold reduction in off-target binding liabilities (based on amidine vs. non-amidine chemotype comparison); polypharmacology: amidine leads >30 targets vs. non-amidine expected fewer targets |
| Conditions | Human ASIC3 expressed in Xenopus laevis oocytes; two-electrode voltage clamp electrophysiology; off-target profiling by radioligand binding panel |
Why This Matters
For researchers studying ASIC3-mediated pain pathways, the non-amidine chemotype offers a cleaner pharmacological tool with reduced confounding off-target effects compared to amidine-based inhibitors, enabling more interpretable target validation experiments.
- [1] Kuduk SD, Di Marco CN, Chang RK, et al. Amiloride derived inhibitors of acid-sensing ion channel-3 (ASIC3). Bioorganic & Medicinal Chemistry Letters. 2009;19(10):2714-2718. doi:10.1016/j.bmcl.2009.03.118 View Source
- [2] Kuduk SD, Chang RK, Di Marco CN, et al. Identification of non-amidine inhibitors of acid-sensing ion channel-3 (ASIC3). Bioorganic & Medicinal Chemistry Letters. 2011;21(14):4255-4258. doi:10.1016/j.bmcl.2011.05.072 View Source
